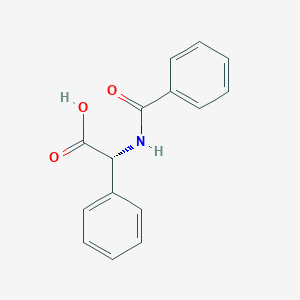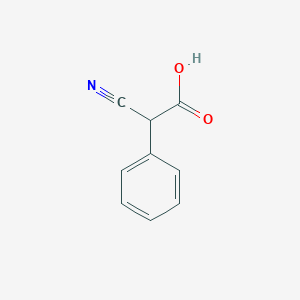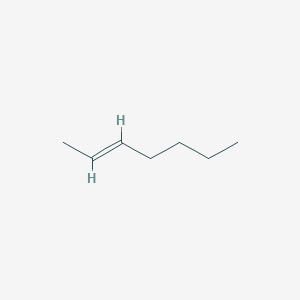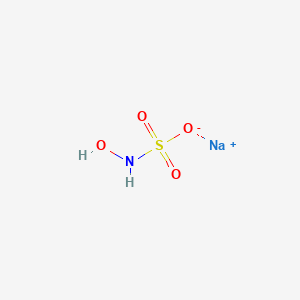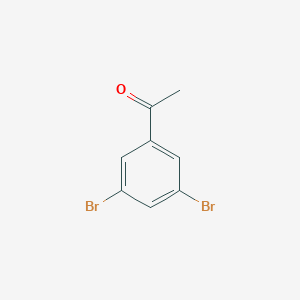![molecular formula C24H18O2 B081681 4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol CAS No. 10508-41-5](/img/structure/B81681.png)
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol
Übersicht
Beschreibung
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the production of plastics and epoxy resins. BPS is a replacement for bisphenol A (BPA), which has been found to have harmful effects on human health and the environment. BPS is considered to be a safer alternative to BPA, but recent research has shown that it may also have negative effects on human health.
Wirkmechanismus
BPS disrupts the normal functioning of hormones by binding to estrogen and androgen receptors in the body. This binding can interfere with the normal signaling pathways that regulate hormone production and activity. BPS can also affect the expression of genes that are involved in hormone regulation, leading to further disruption of the endocrine system.
Biochemical and physiological effects:
BPS has been shown to have a number of negative effects on the body. In animal studies, exposure to BPS has been linked to reproductive problems, developmental issues, and other health problems. BPS has also been shown to have negative effects on the nervous system, immune system, and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
BPS is widely used in laboratory experiments due to its availability and low cost. However, it is important to note that BPS can have negative effects on the endocrine system, which can lead to confounding results in experiments that involve hormone regulation. Researchers should be aware of these potential effects and take them into account when designing experiments.
Zukünftige Richtungen
There are a number of future directions for research on BPS. One area of focus is on the potential health effects of BPS exposure in humans. More research is needed to understand the extent of these effects and how they may be mitigated. Another area of focus is on developing safer alternatives to BPS that do not have negative effects on human health or the environment. Finally, more research is needed to understand the mechanisms by which BPS disrupts the endocrine system and how these effects can be prevented.
Wissenschaftliche Forschungsanwendungen
BPS has been extensively studied in the scientific community due to its widespread use and potential health effects. Research has shown that BPS can have negative effects on the endocrine system, which regulates hormones in the body. BPS has been found to disrupt the normal functioning of hormones such as estrogen and androgen, which can lead to reproductive problems, developmental issues, and other health problems.
Eigenschaften
CAS-Nummer |
10508-41-5 |
|---|---|
Produktname |
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol |
Molekularformel |
C24H18O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-[4-[4-(4-hydroxyphenyl)phenyl]phenyl]phenol |
InChI |
InChI=1S/C24H18O2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16,25-26H |
InChI-Schlüssel |
AMBWAOVSEACQJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

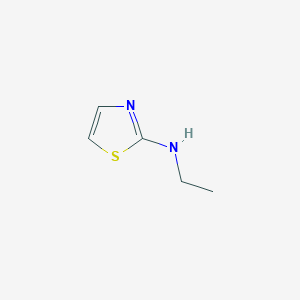


![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
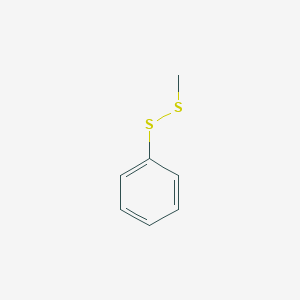
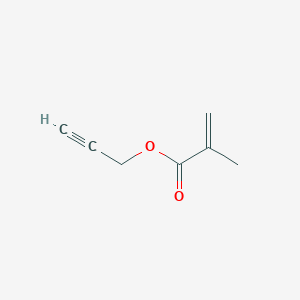


![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
